molecular formula C12H16FNO B185551 (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356531-65-2

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185551
CAS No.: 356531-65-2
M. Wt: 209.26 g/mol
InChI Key: SLYWRVMUMWKSOX-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and a tetrahydrofuran ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 4-fluorobenzyl bromide with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards specific biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The tetrahydrofuran ring can provide additional stability and rigidity to the molecule, facilitating its interaction with the target site .

Biological Activity

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound incorporates a fluorinated benzyl group and a tetrahydrofuran moiety, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H16FN(Molecular Weight 197 26 g mol)\text{C}_{12}\text{H}_{16}\text{F}\text{N}\quad (\text{Molecular Weight 197 26 g mol})

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde under specific conditions, often utilizing catalysts and solvents to optimize yield and purity. The formation of the hydrobromide salt is achieved through the addition of hydrobromic acid, facilitating further biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate the activity of specific receptors or enzymes, leading to diverse physiological effects. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, similar to other fluorinated compounds .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, fluorinated benzylamines have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria . In particular, studies involving related compounds have demonstrated comparable efficacy to standard antibiotics like ampicillin .

Antimelanogenic Effects

Recent investigations into related derivatives have revealed promising results regarding their antimelanogenic effects. For example, compounds structurally related to this compound have been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis, without inducing cytotoxicity . This suggests potential applications in skin-related therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound Structural Features Biological Activity
4-FluorobenzylamineAmino group on benzeneAntimicrobial
Tetrahydrofuran derivativesFuran ring structureAnti-inflammatory
4-Chlorobenzyl-(tetrahydrofuran)Chlorine substitutionNeuroactive effects
(3-Fluoro-benzyl)-(tetrahydro-furan)Different fluorine positionAntidepressant properties

The unique combination of a fluorinated benzyl group and a tetrahydrofuran moiety in this compound may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of fluorinated benzylamines exhibited significant antibacterial activity against clinical strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .
  • Tyrosinase Inhibition : Research into related piperazine derivatives indicated that modifications on the benzyl moiety can enhance tyrosinase inhibition, potentially making this compound a candidate for further development in skin depigmentation therapies .
  • Pharmacological Potential : The compound's interactions with various receptors indicate its potential as a lead compound for drug development targeting neurological disorders or infectious diseases .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYWRVMUMWKSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390090
Record name (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-65-2
Record name (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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